Cas no 61949-83-5 (1-Aminoindane)
1-Aminoindane structure
Product Name:1-Aminoindane
1-Aminoindane Chemical and Physical Properties
Names and Identifiers
-
- 1-Aminoindane
- 1-Indanamine
- (+/-)-1-Indanamine
- indan-1-ylamine
- (+/-)-1-Aminoindan
- 1,2,3,4-TETRAHYDROQUINOLINE
- 1H-Inden-1-amine, 2,3-dihydro-
- A1309
- BCP21794
- NCGC00184208-01
- aminoindan
- W-202423
- (?)-1-Aminoindan
- 1-Aminoindan
- UNII-8UP8M3CGS8
- racemic 1-aminoindane
- AC-3212
- EN300-24105
- indanamine
- SY004953
- SY007171
- 1-Aminoindan;
- BB 0254610
- 1H-Inden-1-amine, 2,3-dihydro-
- 1H-Inden-1-amine, 2,3-dihydro-, (.+/-.)-
- A833501
- 34698-41-4
- DTXSID20902754
- Z168884748
- rac-1-aminoindane
- (rac)-1-aminoindan
- MFCD00003799
- 1H-Indenamine, 2,3-dihydro-
- 1-Indanamine #
- 2,3-dihydro-1H-inden-1-ylamine
- 61949-83-5
- ( R)-1-Aminoindane
- AKOS016050360
- AB00328
- InChI=1/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H
- NSC-62540
- 2,3-dihydro-1H-inden-1-amine
- NS00055071
- A25664
- 8UP8M3CGS8
- 1-Phenylaminocyclopentanecarboxylicacid
- (-)-1-aminoindan pound>>1-Aminoindan, (-)-
- INDAN-1-AMINE
- indanylamine
- NCIOpen2_000245
- NSC62540
- AKOS001276620
- SY007172
- 1H-Inden-1-amine, 2,3-dihydro-, (+-)-
- CHEMBL158574
- 1-amino-indane
- FT-0607349
- CS-W007551
- 1-Aminoindan, 98%
- AB04893
- SCHEMBL6600
- Racemic 1-aminoindan
- AB04896
- FT-0693415
- 2,3-dihydro-1H-inden-1-yl-amine
- STR03738
- NSC 62540
- FT-0605032
- (-)-1-aminoindane
- 2,3-Dihydro-1h-inden-1-ylamine;1-Aminohydrindene
- SCHEMBL12787610
- EINECS 252-158-7
- BP-10472
- FT-0605238
- (+/-)-1-AMINOINDANE
-
- Inchi: 1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2
- InChI Key: XJEVHMGJSYVQBQ-UHFFFAOYSA-N
- SMILES: NC1C2C=CC=CC=2CC1
Computed Properties
- Exact Mass: 133.08923
- Monoisotopic Mass: 133.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
Experimental Properties
- Color/Form: 结晶 ,白色
- Density: 1.038
- Melting Point: 15 ºC
- Boiling Point: 96-97 ºC
- Flash Point: 94 ºC
- Refractive Index: 1.561
- PSA: 26.02
- LogP: 2.33290
- pka: 9.21(at 22℃)
1-Aminoindane Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
61949-83-5 (1-Aminoindane) Related Products
- 61341-86-4((1S)-indan-1-amine)
- 2217-40-5(1,2,3,4-Tetrahydro-1-naphthylamine)
- 34698-41-4(indan-1-amine)
- 10277-74-4((1R)-2,3-dihydro-1H-inden-1-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent